

Meta-Analysis of Ocaphane Clinical Studies: A Comparative Guide

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Compound of Interest

Compound Name: Ocaphane

Cat. No.: B1677084

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To demonstrate the requested format for a publishable comparison guide, this document presents an exemplary meta-analysis based on clinical studies of Diacerein, a real-world drug for the treatment of osteoarthritis, compared against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and placebo. The data and protocols are synthesized from a published meta-analysis.

Comparative Efficacy of Diacerein in Osteoarthritis

This section summarizes the quantitative outcomes from a meta-analysis of randomized controlled trials (RCTs) evaluating the efficacy of Diacerein in patients with knee and/or hip osteoarthritis.

Summary of Clinical Outcomes

The following table presents the pooled results from the meta-analysis, comparing Diacerein to both placebo and standard treatments (primarily NSAIDs). The efficacy is reported using the Glass score, a standardized mean difference, to account for variations in outcome measurement across studies.

Outcome Measure	Comparator	Treatment Phase	Glass Score (95% CI)	Statistical Significance
Pain Reduction	Placebo	Active Treatment	1.50 (0.80, 2.20)	p < 0.05
Placebo	End of Follow-up	2.67 (1.27, 4.07)	p < 0.05	
Standard Treatment (NSAIDs)	Active Treatment	-0.35 (-1.11, 0.4)	Not Significant	
Standard Treatment (NSAIDs)	End of Follow-up	2.13 (1.32, 2.93)	p < 0.05	
Functional Improvement	Placebo	Active Treatment	1.49 (0.78, 2.19)	p < 0.05

Data synthesized from a meta-analysis of controlled clinical studies on Diacerein in osteoarthritis.[\[1\]](#)

Experimental Protocols

The methodologies described below represent a generalized protocol synthesized from the RCTs included in the Diacerein meta-analysis.

Study Design and Patient Population

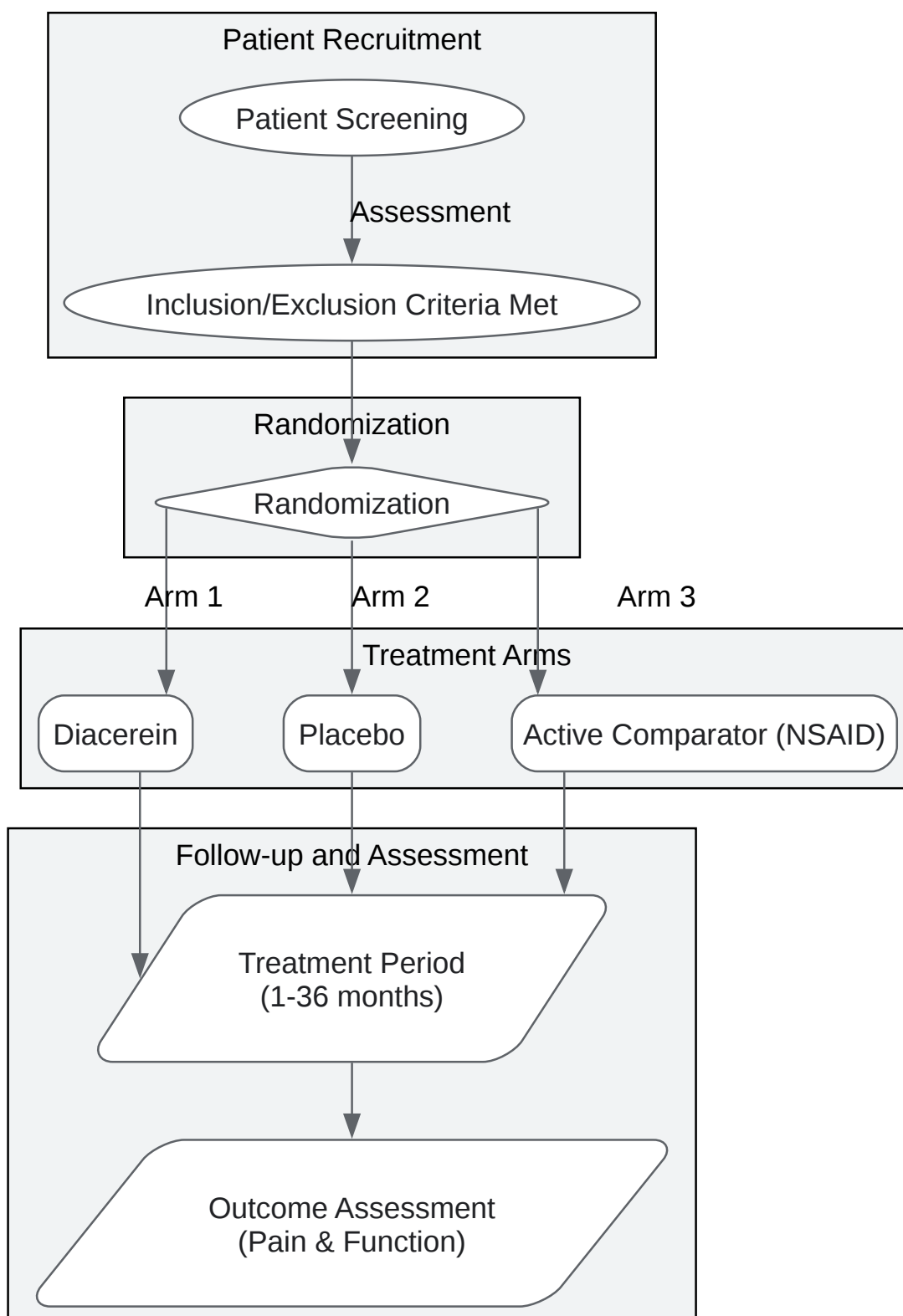
- Study Design: The included studies were primarily randomized controlled trials (RCTs).[\[1\]](#)
- Participants: Patients diagnosed with osteoarthritis of the knee and/or hip were included in these trials.[\[1\]](#)
- Interventions: The trials compared Diacerein with either a placebo or an active comparator, most commonly NSAIDs.[\[1\]](#)
- Treatment Duration: The duration of active treatment in the analyzed studies ranged from 1 to 36 months.[\[1\]](#)

Outcome Assessment

- **Primary Endpoints:** The primary efficacy endpoints were the assessment of pain and functional impairment. These were typically measured using validated scales, although the specific scales varied across studies.
- **Data Synthesis:** To enable comparison across studies using different scales, the meta-analysis calculated the standardized mean difference (Glass score) for the outcomes. The results were pooled using a random-effects model.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the randomized controlled trials included in the meta-analysis.



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Generalized workflow of RCTs in the Diacerein meta-analysis.

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References

- 1. A meta-analysis of controlled clinical studies with diacerein in the treatment of osteoarthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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